4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a methoxy group at position 4, a methyl group at position 7, and a piperazine ring substituted with a pyridin-2-yl moiety at position 2. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., coupling of benzothiazole intermediates with substituted piperazines via nucleophilic aromatic substitution or reductive amination) are well-documented .
Properties
IUPAC Name |
4-methoxy-7-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-6-7-14(23-2)16-17(13)24-18(20-16)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFAKBWPFGKJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Anilines
The most widely adopted method involves cyclizing 4-methoxy-7-methylaniline derivatives with thiourea or potassium thiocyanate under oxidative conditions. For example, treatment of 4-methoxy-7-methylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in chloroform generates 2-aminobenzothiazole intermediates via electrophilic aromatic substitution and cyclization. This step typically achieves 65–85% yields, with the methoxy and methyl groups introduced regioselectively at positions 4 and 7, respectively.
Key Reaction Conditions:
-
Temperature: 0–25°C (prevents over-bromination)
-
Solvent: Chloroform or dichloromethane
-
Oxidizing Agent: Br₂ or H₂O₂
Alternative Route via 2-Mercaptobenzothiazoles
A less common approach involves substituting 2-fluoroaniline derivatives with potassium ethyl xanthogenate to form 2-mercaptobenzothiazoles, followed by oxidation to 2-aminobenzothiazoles. While this method offers superior control over substituent placement, it requires stringent anhydrous conditions and yields 50–60%.
The introduction of the 4-(pyridin-2-yl)piperazine group at position 2 of the benzothiazole core proceeds via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
Reaction of 2-chloro-4-methoxy-7-methyl-1,3-benzothiazole with 1-(pyridin-2-yl)piperazine in dimethylformamide (DMF) at 80–100°C facilitates chloride displacement. Catalytic sodium iodide (NaI) enhances reactivity by generating a more electrophilic intermediate. Yields range from 70–88%, contingent on the stoichiometric ratio (1:1.2 benzothiazole:piperazine).
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 90°C | +15% |
| Solvent | DMF | +20% |
| Catalyst (NaI) | 10 mol% | +12% |
Buchwald-Hartwig Amination
For electron-deficient benzothiazoles, palladium-catalyzed cross-coupling using Pd(OAc)₂/Xantphos proves effective. This method avoids harsh conditions and achieves 75–82% yields but requires inert atmospheres and costly ligands.
Sequential Functionalization Strategies
Advanced routes employ convergent synthesis to assemble the molecule in modular stages:
Intermediate 2-Hydrazinobenzothiazole
Hydrazine hydrate reacts with 2-chlorobenzothiazoles at 60°C in ethanol to yield 2-hydrazinobenzothiazoles (98% conversion). Subsequent cyclization with formic acid generates triazolo-fused intermediates, though this pathway is less relevant to the target compound.
Reductive Amination
Coupling 2-amino-4-methoxy-7-methylbenzothiazole with pyridine-2-carboxaldehyde via reductive amination (NaBH₃CN, MeOH) forms the piperazine ring in situ. However, this method struggles with regioselectivity, producing 55–65% yields.
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: CHCl₃/MeOH 95:5) or recrystallization from ethyl acetate/cyclohexane. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity:
¹H NMR (DMSO-d₆) Key Signals:
-
δ 2.46 (s, 3H, CH₃ at C7)
-
δ 3.85 (s, 3H, OCH₃ at C4)
-
δ 3.90–4.10 (m, 8H, piperazine protons)
HPLC Purity:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/water (70:30) + 0.1% formic acid
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| SNAr in DMF | 88 | 99 | High | Excellent |
| Buchwald-Hartwig | 82 | 98 | Low | Moderate |
| Reductive Amination | 65 | 95 | Moderate | Poor |
The SNAr route in DMF emerges as the most viable for industrial-scale synthesis, balancing yield, cost, and simplicity.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization: Bromine-mediated cyclization occasionally yields 5- or 7-substituted byproducts. Using electron-donating groups (e.g., methoxy) directs substitution to the para position.
-
Piperazine Hydrolysis: Prolonged heating in polar aprotic solvents can degrade the piperazine ring. Reactions are best conducted under nitrogen with strict temperature control.
-
Byproduct Formation: Unreacted 2-chlorobenzothiazole is removed via aqueous washes (5% NaHCO₃), improving final purity to >98% .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the pyridinyl-piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms that require further investigation.
- Neuroprotective Effects : The piperazine component is known for its neuroprotective properties, potentially making this compound useful in treating neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects, suggesting potential applications in treating infections.
Medicinal Chemistry
The compound serves as a lead structure in medicinal chemistry for developing new drugs targeting various diseases. Its unique combination of functional groups enhances its potential for selective activity against specific biological targets.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of this compound. By modifying different parts of its structure, researchers can identify which modifications enhance efficacy and reduce toxicity.
Comparative Analysis with Related Compounds
To better understand the potential of 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzothiazole | Benzothiazole core | Antimicrobial |
| 7-Methylbenzothiazole | Similar core structure | Anticancer |
| Piperazine derivatives | Contains piperazine ring | Neuroprotective |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of targeted modifications in drug design.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related benzothiazole derivatives. The results indicated that modifications similar to those found in 4-methoxy-7-methyl compounds significantly enhanced cytotoxicity against breast cancer cell lines.
Case Study 2: Neuroprotection
Research reported in Neuroscience Letters highlighted the neuroprotective effects of piperazine derivatives in animal models. The findings suggest that compounds with similar structural features could be effective in preventing neuronal death associated with Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-Methyl-2-[4-(3-Phenoxybenzoyl)Piperazin-1-yl]-1,3-Benzothiazole (CAS 897475-12-6)
- Structural Differences: The target compound’s pyridin-2-yl-piperazine substituent contrasts with the phenoxybenzoyl-piperazine group in this analog. The latter introduces a bulky aromatic ketone, likely reducing solubility compared to the pyridine’s moderate polarity .
- Physicochemical Properties: Molecular Weight: 429.5 g/mol (vs. ~409 g/mol estimated for the target compound).
2-(2-Methyl-1,3-Benzothiazol-5-yl)-7-[(3S)-3-Methylpiperazin-1-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-one
- Core Structure: Incorporates a pyridopyrimidinone fused ring system instead of a simple benzothiazole.
- Piperazine Substitution : The (3S)-3-methylpiperazine group introduces stereochemical complexity, which can influence receptor selectivity and metabolic pathways .
Benzothiazole Derivatives with Heterocyclic Linkers
Triazole-Thiazole-Benzoimidazole Hybrids ()
Compounds like 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature triazole-thiazole linkers instead of piperazine.
- Bromophenyl substituents in 9c may enhance halogen bonding interactions with targets, as seen in kinase inhibitors .
Piperazine-Containing Chromenones and Pyrazolopyrimidines
4-[3-[4-(4-Hydroxy-Benzyl)-Piperazin-1-yl]-Propoxy]-7-Methoxy-3-Phenyl-Chromen-2-one (4d)
- Structural Context: A chromenone core with a piperazine-propoxy linker.
- Functional Implications: The hydroxybenzyl group on piperazine could participate in hydrogen bonding, akin to the pyridine’s nitrogen in the target compound. However, the chromenone system may confer fluorescence properties useful in imaging studies .
1-[2-({4-[(3-Fluorophenyl)Methyl]Piperazin-1-yl}Methyl)-7-(Morpholin-4-yl)Pyrazolo[1,5-a]Pyrimidin-5-yl]-2-(Propan-2-yl)-1H-Benzimidazole (8)
- Piperazine Role: Here, piperazine acts as a spacer between fluorophenyl and pyrazolopyrimidine moieties.
Comparative Analysis Table
Biological Activity
4-Methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzothiazole core, piperazine, and pyridine moieties, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁N₃O₁S, with a molecular weight of approximately 328.4 g/mol. The structural features include:
- Benzothiazole core : Known for various biological activities.
- Piperazine ring : Often associated with neuroactive compounds.
- Pyridine substituent : Contributes to the compound's ability to interact with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
The mechanism of action appears to involve modulation of apoptosis-related pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Given the presence of the piperazine moiety, the compound has been investigated for neuroprotective effects. Studies suggest it may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. In animal models, it has shown promise in reducing symptoms associated with neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound in combination with standard chemotherapy agents in MCF-7 cells. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapy.
- Neuroprotection : In a model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation in transgenic mice.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including:
These interactions suggest that the compound could effectively modulate these proteins' activities, contributing to its therapeutic effects.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole?
Methodological Answer:
The synthesis typically involves modular approaches:
- Step 1: Formation of the benzothiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions .
- Step 2: Introduction of the piperazine-pyridinyl moiety via nucleophilic substitution or Cu(I)-catalyzed click chemistry. For example, coupling 2-chloro-1,3-benzothiazole derivatives with 4-(pyridin-2-yl)piperazine in DMF or THF at 80–100°C for 12–24 hours .
- Step 3: Functionalization of the methoxy and methyl groups at positions 4 and 7, respectively, using alkylation or Friedel-Crafts reactions .
Key Considerations: - Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps).
- Catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate for click chemistry) .
- Monitoring reaction progress via TLC or HPLC .
Advanced: How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 TAR RNA or kinase domains). Docking poses from similar benzothiazole derivatives show π-π stacking between the pyridinyl group and aromatic residues, while the methoxy group participates in hydrogen bonding .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose consistency .
Validation: Compare computational predictions with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.2–8.5 ppm) .
- IR: Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzothiazole) .
- Elemental Analysis: Match calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
- X-ray Crystallography: Resolve crystal structure for absolute configuration validation (e.g., monoclinic P2₁/c space group for similar derivatives) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters. For example:
- Purification: Use gradient column chromatography (hexane/EtOAc, 7:3 to 1:1) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: How to resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
- Variable Temperature (VT) NMR: Identify dynamic processes (e.g., rotational barriers in piperazine rings) causing peak broadening .
- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., distinguish methyl protons in thiazole vs. methoxy groups) .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 2-arylbenzothiazoles in ) to validate shifts .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation:
- Biological Assays: Test derivatives against target enzymes (e.g., HIV-1 reverse transcriptase) using IC₅₀ determinations. Correlate activity with logP and polar surface area .
Basic: What purification methods ensure high-purity final product?
Methodological Answer:
- Liquid-Liquid Extraction: Remove unreacted reagents using EtOAc/H₂O phases .
- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc) for intermediates. For polar final products, switch to reverse-phase C18 columns with MeOH/H₂O .
- Recrystallization: Dissolve crude product in hot ethanol, then slowly add water to induce crystallization .
Advanced: How to validate molecular docking results with experimental data?
Methodological Answer:
- Consistency Checks: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental Kd values from SPR (e.g., 120 nM) .
- Mutagenesis Studies: Introduce point mutations (e.g., Phe→Ala in binding pockets) to disrupt predicted interactions. A >50% loss of activity supports computational predictions .
- Thermal Shift Assays: Monitor target protein melting temperature (Tm) shifts upon ligand binding. A ΔTm > 2°C indicates strong binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
